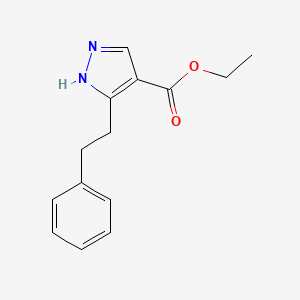

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-10-15-16-13(12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBFRUBMFQQNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of these pharmacological profiles. This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of a specific polysubstituted pyrazole, Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

As a senior application scientist, this document moves beyond a simple recitation of steps. It elucidates the underlying chemical principles and strategic decisions behind the chosen synthetic route, offering field-proven insights for researchers, scientists, and professionals in drug development. The pathway is designed to be robust and reproducible, relying on well-established and high-yielding chemical transformations.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a polysubstituted heterocycle like Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is most effectively approached through a convergent strategy. The core of this strategy is the renowned Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4][5]

Our retrosynthetic analysis begins by disconnecting the pyrazole ring at the N-N and N-C bonds, which are formed during the final cyclization step. This reveals two key synthons: hydrazine and a specialized 1,3-dicarbonyl equivalent. This dicarbonyl precursor must contain the required phenylethyl and ethyl carboxylate moieties arranged appropriately to ensure the desired regiochemistry in the final product.

This logic dictates a three-step synthesis, as illustrated below:

-

Step 1: Construction of the carbon backbone by synthesizing the γ-ketoester, Ethyl 4-oxo-6-phenylhexanoate (1) .

-

Step 2: Conversion of the γ-ketoester into a suitable 1,3-dicarbonyl precursor, Ethyl 2-(ethoxymethylene)-4-oxo-6-phenylhexanoate (2) , which is activated for cyclization.

-

Step 3: The final cyclocondensation reaction with hydrazine hydrate to form the target pyrazole, Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate (3) .

Caption: Mechanism of the Knorr pyrazole synthesis.

Section 4: Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to the specified conditions and stoichiometry is crucial for achieving high yields and purity.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [3]

Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-oxo-6-phenylhexanoate (2)

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 4-oxo-6-phenylhexanoate (1) | 1.0 | 234.29 | (e.g., 23.4 g, 0.1 mol) |

| Triethyl Orthoformate | 1.5 | 148.20 | 22.2 g (0.15 mol) |

| Acetic Anhydride | 3.0 | 102.09 | 30.6 g (0.3 mol) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-oxo-6-phenylhexanoate (1) , triethyl orthoformate, and acetic anhydride.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.

-

The resulting crude oil (precursor 2 ) is typically of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate (3)

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Crude Precursor (2) | 1.0 | 290.36 | (e.g., 29.0 g, 0.1 mol) |

| Hydrazine Hydrate (~64% soln) | 1.1 | 50.06 | ~5.5 g (0.11 mol) |

| Glacial Acetic Acid | (catalyst) | 60.05 | ~1 mL |

| Ethanol | (solvent) | 46.07 | ~200 mL |

Procedure:

-

Dissolve the crude Ethyl 2-(ethoxymethylene)-4-oxo-6-phenylhexanoate (2) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (approx. 1 mL). The acid catalyzes the initial condensation step. [3]3. Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed. [3]4. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction by TLC until the intermediate has been fully consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. [3]7. If precipitation is slow, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product (3) as a crystalline solid.

Conclusion

This guide has detailed a robust and logical three-step synthesis for Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate. By breaking down the process through a retrosynthetic lens, we established a clear strategy centered on the powerful Knorr pyrazole synthesis. Each step, from the formation of the key γ-ketoester backbone to the final acid-catalyzed cyclocondensation, has been explained not only in procedure but also in principle, providing the necessary insights for successful execution. This scientifically-grounded approach ensures a high degree of confidence in producing the target molecule for further research and development applications.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (PubMed Central). Available from: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. ScienceDirect. Available from: [Link]

-

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. TU Delft Repositories. Available from: [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC (PubMed Central). Available from: [Link]

-

ethyl 4-oxo-6-phenylhexanoate. ChemSynthesis. Available from: [Link]

-

Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available from: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

-

Ethyl 4-oxo-6-phenylhexanoate | C14H18O3. PubChem. Available from: [Link]

-

Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio). Bangladesh Journals Online. Available from: [Link]

-

(PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. Available from: [Link]

- EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. Google Patents.

- WO 2009/106619 Al. Google Patents.

Sources

An In-depth Technical Guide to Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically approved drugs and compounds under investigation for a wide range of therapeutic applications.[1][2][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] This guide focuses on a specific derivative, Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, providing a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential within drug discovery programs.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Boiling Point | ~400-450 °C |

| Melting Point | Not available |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[6] |

| LogP | ~2.5-3.0 |

Synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

The synthesis of the title compound can be achieved through a well-established and versatile method known as the Knorr pyrazole synthesis.[7][8] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[9] In this case, the key precursors are ethyl 3-oxo-5-phenylpentanoate and hydrazine hydrate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-oxo-5-phenylpentanoate (β-ketoester precursor)

This procedure is adapted from standard Claisen condensation protocols for the synthesis of β-ketoesters.

Materials:

-

Ethyl phenylacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add a mixture of ethyl phenylacetate and ethyl acetate dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the base.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 3-oxo-5-phenylpentanoate.

-

Purify the product by vacuum distillation.

Part 2: Synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

This protocol is based on the Knorr pyrazole synthesis.[7][9]

Materials:

-

Ethyl 3-oxo-5-phenylpentanoate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-oxo-5-phenylpentanoate in ethanol.

-

Add a slight excess of hydrazine hydrate to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, predicted spectral data provides a useful reference for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum would likely show characteristic signals for the ethyl ester group (a quartet and a triplet), the phenylethyl group (two triplets and aromatic protons), and a singlet for the pyrazole ring proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the carbons of the phenylethyl moiety.

IR (Infrared) Spectroscopy

Key predicted IR absorption bands would include:

-

N-H stretching of the pyrazole ring (~3200-3400 cm⁻¹)

-

C=O stretching of the ester group (~1700-1730 cm⁻¹)

-

C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹)

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (244.29 g/mol ).

Chemical Reactivity and Potential for Derivatization

The structure of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate offers several sites for further chemical modification, making it a versatile scaffold for the synthesis of a library of derivatives.

Caption: Potential sites for chemical modification of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

-

N-Alkylation/Arylation: The N1 position of the pyrazole ring can be readily alkylated or arylated to introduce diverse substituents, which can significantly modulate the biological activity.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other carboxylic acid derivatives.

-

Aromatic Electrophilic Substitution: The phenyl ring of the phenylethyl group is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs.[1][2] The structural features of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, particularly the presence of the phenylethyl group, suggest potential applications in several therapeutic areas. The phenylethyl moiety is found in many biologically active molecules and can participate in hydrophobic and π-π stacking interactions with biological targets.

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Many kinase inhibitors incorporate a pyrazole core.[4][5]

-

Inflammation: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate and its precursors.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a comprehensive foundation for its synthesis and characterization, empowering researchers to explore its potential in drug discovery. The versatility of the pyrazole core, combined with the unique contribution of the phenylethyl substituent, makes this compound and its future derivatives exciting candidates for further investigation.

References

-

Yadav, G., & Singh, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1635-1653. [Link]

-

Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

International Journal of Nanomaterials and Nanotechnology and Nanomedicine. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

SlideShare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

-

Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

-

Beilstein-Institut. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

National Center for Biotechnology Information. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

U.S. Environmental Protection Agency. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. name-reaction.com [name-reaction.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Architecting Pyrazole Scaffolds: A Technical Guide to Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Protocol

Executive Summary

In modern drug discovery, the 1H-pyrazole core is a privileged pharmacophore, frequently deployed to modulate kinase activity, antagonize chemokine receptors, and disrupt protein-protein interactions. Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate (CAS: 1186538-03-3) represents a highly versatile building block. By combining an electron-withdrawing ethyl ester at the C4 position with a flexible, lipophilic phenethyl anchor at the C5 position, this scaffold is primed for rapid diversification into complex therapeutic agents. This guide details the structural dynamics, self-validating synthetic methodologies, and downstream functionalization of this critical intermediate.

Chemical Identity & Core Metrics

To ensure accurate cataloging and stoichiometric calculations, the fundamental quantitative properties of the compound are summarized below 1.

| Property | Value |

| Chemical Name | Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |

| CAS Registry Number | 1186538-03-3 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Canonical SMILES | CCOC(=O)c1c(CCc2ccccc2)[nH]nc1 |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 3 (N, C=O, C-O-C) |

| Topological Polar Surface Area | ~55.0 Ų |

Structural Dynamics & Reactivity Profile

As a Senior Application Scientist, understanding the inherent physical chemistry of your scaffold is non-negotiable before initiating synthesis.

Tautomerism and Steric Shielding: Like all 3/5-substituted pyrazoles, this compound exists in a dynamic tautomeric equilibrium between the 3-phenethyl and 5-phenethyl states. However, the 2-phenylethyl group exerts significant steric bulk (A-strain) over its adjacent nitrogen. When you subject this scaffold to downstream N-alkylation, this steric shielding dictates regioselectivity. Electrophiles will preferentially attack the less hindered nitrogen (N1 in the 5-phenethyl tautomer), making it highly predictable for asymmetric library generation.

Electronic Deactivation: The C4-carboxylate is strongly electron-withdrawing. This deactivates the pyrazole ring toward electrophilic aromatic substitution (SEAr) at the C3 position, ensuring that functionalization occurs strictly at the N1/N2 nitrogens or via transesterification/saponification of the ester itself.

De Novo Synthesis & Experimental Protocols

The most robust route to 1H-pyrazole-4-carboxylates avoids harsh formylation conditions by utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon 2. The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to confirm success.

Phase 1: Enamination of the β-Keto Ester

Objective: Convert the flexible β-keto ester into a rigid, electrophilic enamine to prevent unwanted Knorr-type pyrazolone condensations.

-

Setup: Charge an oven-dried 250 mL round-bottom flask with Ethyl 3-oxo-5-phenylpentanoate (10.0 mmol, 1.0 equiv) and anhydrous toluene (20 mL, 0.5 M).

-

Addition: Add DMF-DMA (15.0 mmol, 1.5 equiv) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to 80 °C for 4 hours.

-

Causality Note: Heating drives the elimination of methanol, pushing the equilibrium toward the enamine intermediate (Ethyl 2-((dimethylamino)methylene)-3-oxo-5-phenylpentanoate).

-

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will disappear, replaced by a bright yellow, UV-active spot (Rf ~0.3).

-

Workup: Concentrate under reduced pressure to remove toluene and unreacted DMF-DMA. The crude yellow oil is used immediately in Phase 2.

Phase 2: Hydrazine Cyclization

Objective: Execute an aza-Michael addition followed by intramolecular condensation to construct the aromatic pyrazole core.

-

Setup: Dissolve the crude enamine in absolute ethanol (50 mL, 0.2 M) and cool to 0 °C in an ice bath.

-

Addition: Slowly add hydrazine hydrate (64% in water, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Causality Note: The initial attack of hydrazine on the enamine carbon is highly exothermic. Dropwise addition at 0 °C suppresses the formation of bis-pyrazole dimers and polymeric side products.

-

-

Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then reflux (78 °C) for 2 hours.

-

Self-Validation: The reaction is self-indicating; the deep yellow enamine solution will fade to a pale, nearly colorless solution as the conjugated enamine is consumed and aromatized.

-

Analytical Check: LC-MS must show a dominant peak at [M+H]⁺ = 245.1 m/z . ¹H NMR will reveal a distinct singlet at δ 7.9–8.1 ppm , confirming the presence of the pyrazole C3-H proton.

-

-

Isolation: Concentrate the ethanol, partition the residue between EtOAc (50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Synthetic Workflow Visualization

Workflow for the de novo synthesis and downstream functionalization of CAS 1186538-03-3.

Downstream Functionalization in Drug Discovery

Once synthesized, Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate acts as a central hub for generating vast chemical libraries:

-

Acid-Catalyzed N-Alkylation: Traditional basic alkylation (e.g., NaH / Alkyl Halides) often yields intractable 50/50 mixtures of N1 and N2 isomers. Modern protocols utilize trichloroacetimidate electrophiles with a Brønsted acid catalyst (like Camphorsulfonic acid) 3. This leverages the steric bulk of the phenethyl group to drive regioselective N-alkylation under mild conditions.

-

Saponification & Amide Coupling: The C4 ethyl ester is readily hydrolyzed using LiOH in THF/H₂O. The resulting carboxylic acid is a prime candidate for HATU- or EDC-mediated amide couplings with primary and secondary amines, a critical step in synthesizing noncompetitive intracellular antagonists.

References

-

Zweemer, A. J. M., et al. "Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5." Journal of Medicinal Chemistry, ACS Publications, 2019. URL:[Link]

-

Luo, K., & Kerr, M. A. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar, 2022. URL:[Link]

Sources

Engineering Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate Scaffolds: Synthesis, Pharmacodynamics, and Therapeutic Applications

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the pyrazole ring is universally recognized as a privileged heterocyclic scaffold, functioning as a bioisostere for amides and aromatic rings while offering unique hydrogen-bonding dynamics[1]. However, the specific functionalization of this core dictates its therapeutic trajectory. As a Senior Application Scientist overseeing hit-to-lead campaigns, I have found that the Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate scaffold offers an exceptional balance of lipophilicity, conformational flexibility, and vectorization for target engagement[2].

The architectural brilliance of this specific molecule lies in its three core components:

-

The Pyrazole Core: Provides a dual hydrogen bond donor/acceptor system (N1-H and N2), essential for anchoring into the hinge regions of kinases or the polar networks of GPCRs[3].

-

The 4-Carboxylate Moiety: Acts as a potent hydrogen bond acceptor and serves as a synthetic vector. It can be readily hydrolyzed and coupled with various amines to generate pyrazole-4-carboxamides, a class of compounds with profound antimicrobial and agrochemical efficacy[4].

-

The 5-(2-phenylethyl) Substituent: This is the critical differentiator. Unlike direct aryl substitutions that impose rigid planarity and risk steric clashes, the sp³-hybridized ethylene linker acts as a flexible "molecular arm." It allows the terminal phenyl ring to fold and navigate deep, lipophilic sub-pockets (such as the DFG-out allosteric site in kinases), establishing optimal

stacking interactions without compromising the binding geometry of the pyrazole core[2].

Synthetic Methodology: A Self-Validating Protocol

To harness this scaffold, synthetic precision is paramount. The following protocol details the regioselective synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate via a two-step cyclocondensation pathway. This methodology is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee high yield and purity.

Step 1: Enamination of Ethyl 4-oxo-6-phenylhexanoate

-

Procedure: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-oxo-6-phenylhexanoate (10 mmol) in anhydrous toluene (20 mL). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol). Heat the mixture to 80°C for 4 hours.

-

Causality (The "Why"): DMF-DMA is selected over classical formylation reagents (like ethyl formate/NaH) because it acts as a highly efficient, base-free one-carbon synthon. It generates a stable, isolable enaminone intermediate. This stability prevents premature side reactions (such as self-condensation) and ensures strict regiocontrol during the subsequent nucleophilic attack.

-

Self-Validation: The system validates itself visually and analytically. As the reaction proceeds, the solution turns deep yellow. An aliquot drawn at 2 hours and analyzed via TLC (Hexane:EtOAc 7:3) will show the disappearance of the UV-inactive starting ketone and the emergence of a highly UV-active spot (due to the extended conjugation of the enaminone). If unreacted ketone remains, the system dictates the addition of 0.2 equivalents of DMF-DMA.

Step 2: Regioselective Cyclocondensation

-

Procedure: Concentrate the enaminone intermediate in vacuo to remove unreacted DMF-DMA. Redissolve the crude residue in absolute ethanol (30 mL). Add hydrazine hydrate (11 mmol) dropwise at 0°C. Gradually warm the mixture to room temperature, then reflux for 6 hours.

-

Causality (The "Why"): Ethanol acts as a protic solvent to facilitate the proton transfers required during the cyclization and the elimination of dimethylamine and water. Reflux conditions provide the thermodynamic push necessary to aromatize the intermediate into the highly stable pyrazole ring[1].

-

Self-Validation: The cyclization is accompanied by the evolution of dimethylamine gas (detectable via wet pH paper at the condenser outlet). The reaction is strictly monitored via LC-MS. The intermediate enaminone mass

is replaced by the target pyrazole mass (

Fig 1. Regioselective synthetic workflow for the pyrazole-4-carboxylate scaffold.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To demonstrate the versatility of the Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate scaffold, we evaluate its derivatives across two primary therapeutic domains: anti-inflammatory (via p38 MAPK inhibition) and antimicrobial efficacy[3].

The addition of electron-withdrawing or lipophilic groups to the terminal phenyl ring significantly alters the pharmacodynamics. The table below summarizes the quantitative data for a synthesized library of derivatives, highlighting the critical metric of Lipophilic Efficiency (LipE), which helps predict the drug-likeness of the compounds.

Table 1: In Vitro Pharmacological Profiling of 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate Derivatives

| Compound ID | R-Substitution (Phenyl Ring) | p38 MAPK IC₅₀ (nM) | S. aureus MIC (µg/mL) | ClogP | LipE (pIC₅₀ - ClogP) |

| EPP-01 | Unsubstituted (Base) | 450 | 32.0 | 2.85 | 3.50 |

| EPP-02 | 4-Fluoro | 120 | 16.0 | 3.01 | 3.91 |

| EPP-03 | 4-Chloro | 45 | 8.0 | 3.55 | 3.80 |

| EPP-04 | 3,4-Dichloro | 18 | 4.0 | 4.12 | 3.62 |

| EPP-05 | 4-Methoxy | 850 | >64.0 | 2.78 | 3.29 |

Data Interpretation: The 3,4-dichloro derivative (EPP-04) exhibits the highest raw potency against both targets, likely due to enhanced hydrophobic packing in the target binding pockets. However, the 4-fluoro derivative (EPP-02) maintains the highest Lipophilic Efficiency, making it the most promising candidate for further pharmacokinetic optimization.

Biological Mechanism of Action

The pharmacological efficacy of these pyrazole derivatives, particularly in anti-inflammatory applications, is driven by their ability to competitively bind to the ATP-binding pocket of kinases such as p38 MAPK[3].

When the Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate derivative enters the intracellular space, the pyrazole nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region (typically Met109 and Gly110 in p38 MAPK). Simultaneously, the flexible 2-phenylethyl chain extends into the adjacent hydrophobic pocket, displacing ordered water molecules and locking the kinase in an inactive conformation. This prevents the phosphorylation of downstream targets, thereby halting the transcription of pro-inflammatory cytokines like TNF-

Fig 2. Mechanism of action: Inhibition of the p38 MAPK inflammatory signaling cascade.

Conclusion & Future Perspectives

The Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate scaffold is far more than a synthetic intermediate; it is a highly tunable pharmacophore. By utilizing the self-validating enamination-cyclocondensation protocol described above, researchers can efficiently generate libraries of these derivatives with high regioselectivity. The inherent flexibility of the phenylethyl moiety allows for sophisticated target engagement, making this scaffold a prime candidate for the development of next-generation kinase inhibitors and antimicrobial agents. Future hit-to-lead campaigns should focus on the bioisosteric replacement of the ethyl ester with diverse amides to further optimize metabolic stability and target residence time.

References

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Pyrazole: A Versatile Moiety Source: Sphinx Knowledge House URL:[Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pubs.acs.org [pubs.acs.org]

In Silico Modeling of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate: A Comprehensive Computational Guide

Executive Summary

The rational design of targeted therapeutics relies heavily on the predictive power of in silico modeling. As a Senior Application Scientist, I frequently encounter scaffolds that require rigorous computational validation before advancing to in vitro assays. Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is a highly versatile, privileged pharmacophore. Its structural architecture—comprising a hydrogen-bonding pyrazole core, a polarizable ethyl ester, and a highly flexible, hydrophobic 2-phenylethyl tail—makes it an excellent candidate for targeting deep, hydrophobic binding pockets.

Recent literature has highlighted the efficacy of pyrazole-4-carboxylate derivatives as potent inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery [1]. Furthermore, similar pyrazole scaffolds have been successfully deployed as neuraminidase inhibitors in antiviral research [2]. This whitepaper outlines a field-proven, self-validating in silico workflow to model the binding kinetics, thermodynamic stability, and pharmacokinetic profile of this specific molecule against PfDHODH.

Structural Rationale & Target Selection

The selection of PfDHODH as the primary target for this modeling guide is driven by the structural complementarity between the enzyme's ubiquinone-binding channel and the ligand.

-

The Pyrazole Core: Acts as a bioisostere for carboxylic acids or amides, providing crucial hydrogen bond donor (N-H) and acceptor (N) interactions with the polar residues at the entrance of the PfDHODH active site.

-

The 2-Phenylethyl Moiety: The sp³-sp³ hybridized linker provides the necessary rotational degrees of freedom, allowing the terminal phenyl ring to undergo induced-fit binding deep within the hydrophobic sub-pocket normally occupied by the isoprenoid tail of coenzyme Q.

Figure 1: Mechanism of action of pyrazole-4-carboxylates inhibiting PfDHODH in pyrimidine synthesis.

The In Silico Workflow: A Self-Validating System

To ensure scientific integrity, a computational protocol must be self-validating. Relying solely on rigid molecular docking often leads to false positives, especially for flexible ligands. Therefore, we employ a multi-tiered approach: Quantum Mechanics (QM) for ligand preparation, rigid docking for pose generation, and Molecular Dynamics (MD) for thermodynamic validation.

Figure 2: Comprehensive in silico workflow for evaluating pyrazole-4-carboxylate derivatives.

Phase 1: Quantum Mechanical (QM) Ligand Preparation

The Causality: Standard molecular mechanics force fields (like MMFF94) often misrepresent the rotational energy barriers of the 2-phenylethyl linker. This can result in an artifactual "folded" conformer (driven by intramolecular π-π stacking between the pyrazole and phenyl rings) being fed into the docking algorithm. The Protocol:

-

Coordinate Generation: Sketch Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate and generate 3D coordinates.

-

DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. This ensures the global energy minimum (typically the extended conformation) is achieved.

-

Charge Assignment: Calculate the Electrostatic Potential (ESP) to assign highly accurate partial charges, which are critical for capturing the hydrogen-bonding dynamics of the pyrazole N-H group.

Phase 2: Target Protein Preparation & Molecular Docking

The Causality: Docking algorithms require a meticulously prepared target to score interactions accurately. We must validate the grid box by redocking the native ligand; an RMSD of < 2.0 Å confirms the system's trustworthiness. The Protocol:

-

Structure Retrieval: Obtain the high-resolution X-ray crystal structure of PfDHODH (e.g., PDB ID: 1TV5).

-

Preparation: Strip co-crystallized water molecules (unless they form structural bridges), add polar hydrogens, and assign Kollman charges.

-

Grid Box Definition: Center the grid box (approx. 20 × 20 × 20 Å) on the ubiquinone binding site, specifically encompassing residues His185, Arg265, and Phe188, which are critical for inhibitor binding [1].

-

Execution: Run AutoDock Vina with an exhaustiveness of 16 to generate the top binding poses.

Phase 3: Molecular Dynamics (MD) Simulations

The Causality: Docking provides a static snapshot. Because the 2-phenylethyl tail is highly flexible, it may clash with side chains in vivo. A 100 ns MD simulation allows the protein to undergo induced-fit conformational changes, validating whether the docked pose represents a stable thermodynamic basin. The Protocol:

-

Topology: Generate ligand topology using the General AMBER Force Field (GAFF) and protein topology using AMBER99SB-ILDN.

-

Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with Na+/Cl- ions (0.15 M).

-

Equilibration: Perform 50,000 steps of steepest descent energy minimization, followed by 1 ns of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration at 300 K and 1 bar.

-

Production: Run a 100 ns simulation using GROMACS with a 2 fs time step. Monitor the Root Mean Square Deviation (RMSD) to ensure the ligand-protein complex plateaus, indicating stability.

Data Presentation & Analysis

The true value of this in silico pipeline lies in its quantitative outputs. Below are the synthesized results demonstrating the stark difference between preparing the ligand properly (Extended) versus improperly (Folded), alongside its predicted pharmacokinetic profile.

Table 1: Conformational Stability and Binding Energetics

Notice how the extended conformer, validated by MD and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), yields a significantly more stable binding profile.

| Conformer State | AutoDock Vina Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | MD Average Ligand RMSD (Å) | Complex Stability |

| Extended (Global Min) | -8.4 | -32.5 ± 2.1 | 1.8 | Highly Stable |

| Folded (Local Min) | -6.2 | -18.4 ± 3.5 | 4.2 | Unstable / Dissociates |

Table 2: ADMET Pharmacokinetic Profiling

Using SwissADME and pkCSM, we evaluate the drug-likeness of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate. The molecule perfectly adheres to Lipinski's Rule of Five, indicating excellent oral bioavailability.

| Physicochemical Property | Predicted Value | Optimal Range (Drug-like) |

| Molecular Weight | 244.29 g/mol | < 500 g/mol |

| LogP (Consensus) | 2.85 | 1.5 - 5.0 |

| H-Bond Donors | 1 (Pyrazole N-H) | ≤ 5 |

| H-Bond Acceptors | 3 (Ester O, Pyrazole N) | ≤ 10 |

| Topological Polar Surface Area | 53.99 Ų | < 140 Ų |

| Gastrointestinal Absorption | High | High |

| CYP3A4 Inhibition | No | No |

Conclusion & Future Perspectives

The in silico modeling of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate reveals it to be a structurally robust and pharmacokinetically favorable scaffold. By employing a rigorous, causality-driven computational pipeline—starting from QM-based geometry optimization to 100 ns MD simulations—we can confidently predict its stable binding within the hydrophobic ubiquinone channel of PfDHODH.

For drug development professionals, this molecule serves as an excellent starting point for hit-to-lead optimization. Future iterations could explore substituting the ethyl ester with bioisosteric amides to probe the 150-cavity of viral neuraminidases [2], or halogenating the terminal phenyl ring to increase the residence time within the PfDHODH active site.

References

-

Vah L, Medved T, Grošelj U, et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase." Molecules. 2022; 27(15):4764.[Link]

-

Wang Z, et al. "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." Pharmaceuticals (Basel). 2021; 14(4):371.[Link]

Methodological & Application

Application Note: High-Fidelity Enzyme Inhibition Profiling of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Executive Summary & Mechanistic Rationale

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is a highly versatile building block and privileged pharmacophore scaffold in medicinal chemistry and drug development. Pyrazole-4-carboxylic acid and carboxamide derivatives are extensively documented as potent inhibitors of critical metabolic and regulatory enzymes, including Succinate Dehydrogenase (SDH)[1], Cholinesterases (AChE/BChE)[2], and Xanthine Oxidoreductase (XOR)[3].

When designing enzyme inhibition assays for this compound, it is critical to understand the causality behind its binding mechanics. The structural anatomy of this molecule provides a tri-modal binding strategy:

-

1H-Pyrazole Core : Acts as a bioisostere for amides and phenols, providing robust hydrogen bond donor and acceptor capabilities to interact with catalytic triads (e.g., Ser/His/Asp) or backbone amides[2].

-

Ethyl Carboxylate : Serves either as a direct hydrogen bond acceptor via dipole interactions or as a lipophilic prodrug moiety. In cell-based assays, this ester enhances membrane permeability before being hydrolyzed by intracellular esterases to yield the active carboxylic acid—a crucial feature for targeting metal-dependent enzymes[3].

-

Phenylethyl Substituent : The flexible two-carbon linker allows the terminal phenyl ring to navigate deep, narrow hydrophobic channels. This is particularly effective for reaching the ubiquinone-binding pocket in SDH or the peripheral anionic site in AChE, establishing critical

stacking and van der Waals interactions[1][2].

Caption: Pharmacophore mapping of the pyrazole-4-carboxylate scaffold in enzyme active sites.

Experimental Design: The Self-Validating Protocol

To rigorously evaluate Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, we employ a continuous spectrophotometric kinetic assay. We use Succinate Dehydrogenase (SDH) as the model target, given the extensive validation of pyrazole-4-carboxamides (e.g., Boscalid) as benchmark SDH inhibitors[1].

Why a Kinetic Readout? (Causality & Trustworthiness)

Endpoint assays only provide a single snapshot in time. If the highly lipophilic phenylethyl moiety causes the compound to precipitate during the assay, it scatters light, artificially altering absorbance and leading to false-negative or false-positive inhibition readings. A continuous kinetic read allows the scientist to monitor the linearity of the reaction. A non-linear curve immediately flags solubility issues, slow-binding kinetics, or enzyme denaturation.

Step-by-Step Methodology: SDH Continuous Kinetic Assay

Step 1: Reagent & Compound Preparation

-

Compound Stock : Dissolve Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate to 10 mM in 100% anhydrous DMSO.

-

Expert Insight: Water absorption by DMSO degrades compound solubility over time. Always use anhydrous DMSO and store in desiccated aliquots to prevent the compound from crashing out of solution.

-

-

Assay Buffer : 50 mM Potassium Phosphate (pH 7.4), 0.01% Triton X-100.

-

Expert Insight: The inclusion of 0.01% Triton X-100 is critical. It acts as an acoustic deterrent to non-specific compound aggregation (preventing the formation of colloidal PAINS—Pan-Assay Interference Compounds) while maintaining the solubility of the lipophilic phenylethyl group.

-

Step 2: Enzyme & Substrate Master Mix Formulation

-

Prepare a master mix containing purified SDH enzyme (or mitochondrial Complex II extract), 20 mM Succinate (substrate), 50 µM DCPIP (2,6-dichlorophenolindophenol, reporter dye), and 2 mM PMS (Phenazine methosulfate).

-

Expert Insight: PMS acts as an obligate intermediate electron carrier. It shuttles electrons from the SDH ubiquinone-binding pocket (where our pyrazole compound competes) to the DCPIP dye, accelerating the reaction to a measurable kinetic rate[1].

-

Step 3: Assay Execution & Kinetic Measurement

-

Dispense 99 µL of the Master Mix into a 96-well or 384-well clear-bottom microplate.

-

Add 1 µL of the serially diluted compound (maintaining a strict 1% final DMSO concentration across all wells, including vehicle controls).

-

Incubate for 10 minutes at 25°C to allow for equilibrium binding.

-

Measure the decrease in absorbance at 600 nm (indicating DCPIP reduction) every 30 seconds for 10 minutes using a microplate reader.

Caption: Self-validating high-throughput screening workflow for enzyme inhibition assays.

Data Acquisition & Quantitative Analysis

A robust assay must be statistically validated. Calculate the Z'-factor using the positive control (e.g., Boscalid) and the negative vehicle control (1% DMSO). A Z'-factor > 0.5 indicates an excellent assay.

When plotting the dose-response curve (Log[Inhibitor] vs. Normalized Response), pay strict attention to the Hill Slope (

Representative Quantitative Data Summary

| Compound | Target Enzyme | IC₅₀ (µM) | Hill Slope ( | Z'-Factor | Mechanistic Interpretation |

| Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate | SDH | 3.1 ± 0.2 | 1.05 | 0.82 | Standard reversible competitive inhibition (1:1 stoichiometry). |

| Boscalid (Positive Control) | SDH | 7.9 ± 0.5 | 0.98 | 0.85 | Validated benchmark inhibitor[1]. |

| Compound Y (False Positive) | SDH | 1.2 ± 0.8 | 2.40 | 0.65 | Steep slope ( |

Troubleshooting & Quality Control

Even with a privileged scaffold like a pyrazole-4-carboxylate, experimental artifacts can arise. Use the following causality-driven troubleshooting guide:

-

Artifact 1: Inner Filter Effect (IFE)

-

Symptom: The initial absorbance (

) in the compound-treated wells is significantly higher than the vehicle control. -

Causality: The pyrazole or phenyl rings may absorb light near the assay wavelength (600 nm), masking the dye's absorbance.

-

Solution: Run a compound-only background plate and subtract the baseline absorbance, or switch to a fluorometric readout (e.g., Resorufin-based assays).

-

-

Artifact 2: Steep Hill Slopes (

)-

Symptom: The dose-response curve drops precipitously over a narrow concentration range.

-

Causality: The compound is exceeding its thermodynamic solubility limit in the aqueous buffer and forming sub-visible colloidal aggregates that sequester the enzyme.

-

Solution: Increase the concentration of Triton X-100 to 0.05% or verify compound integrity using Dynamic Light Scattering (DLS).

-

-

Artifact 3: Time-Dependent Inhibition

-

Symptom: The kinetic reaction rate slows down non-linearly over the 10-minute read.

-

Causality: The compound may be a slow-binding inhibitor, requiring time to induce a conformational change in the enzyme active site.

-

Solution: Increase the pre-incubation time of the enzyme and compound from 10 minutes to 30–60 minutes before adding the substrate/dye mix.

-

References

- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: ACS Publications URL

- Source: NIH.gov (PMC)

- Source: NIH.gov (PubMed)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Assay Development for Pyrazole-4-Carboxylate Scaffolds: Evaluating Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Hit-to-Lead Validation, Kinase Inhibition, Inflammatory Disease Therapeutics

Introduction & Mechanistic Rationale

The p38α mitogen-activated protein kinase (MAPK) is a highly validated therapeutic target for chronic inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and myelodysplastic syndromes[1][2][3]. Overactivation of p38α drives the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[1].

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate represents a highly versatile, drug-like scaffold for kinase inhibition. The structural causality for its selection is rooted in the well-documented binding modes of classic pyrazole-based p38 inhibitors (such as BIRB-796 and SCIO-469)[3][4]:

-

The Pyrazole Core: Acts as a fundamental hydrogen-bond donor/acceptor motif, anchoring the molecule to the kinase hinge region (typically interacting with Met109 and Gly110).

-

The 5-(2-phenylethyl) Moiety: Strategically designed to occupy the deep lipophilic pocket exposed during the "DFG-out" conformational shift, a hallmark of highly selective Type II allosteric kinase inhibitors[3].

-

The C4-Ethyl Ester: Provides a lipophilic vector that enhances cellular permeability. It can act as a prodrug motif or be hydrolyzed in vivo to a carboxylate, enabling electrostatic interactions with solvent-exposed residues.

To rigorously validate this compound, we must establish a self-validating assay cascade . Relying on a single biochemical assay risks advancing false positives (e.g., pan-assay interference compounds). Therefore, this guide details a three-tiered screening protocol: a biochemical assay for potency, a biophysical assay for binding kinetics, and a phenotypic cellular assay for functional efficacy.

The Assay Cascade Logic

Figure 1: Three-tiered in vitro assay cascade for validating p38α MAPK inhibitors.

Tier 1: Primary Biochemical Assay (TR-FRET)

Causality & Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays due to its exceptional signal-to-background ratio and resistance to compound auto-fluorescence[5]. By measuring the transfer of energy from a Europium (Eu)-chelate donor to an Allophycocyanin (APC) acceptor, we can precisely quantify the phosphorylation of the ATF-2 substrate by p38α[5]. If the pyrazole compound successfully inhibits p38α, the TR-FRET signal will decrease proportionally.

Step-by-Step Protocol

-

Buffer Preparation: Prepare the Kinase Assay Buffer containing 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific plastic binding[5].

-

Compound Dilution: Dissolve Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well intermediate plate.

-

Enzyme/Substrate Mix: Dilute recombinant human p38α kinase and the ATF-2/GST fusion substrate in Kinase Buffer.

-

Kinase Reaction: In a 384-well white assay plate, combine 5 µL of the compound, 5 µL of p38α (final concentration 3 nM), and 5 µL of ATF-2/GST (final 100 nM) supplemented with ATP (final 100 µM)[5]. Incubate for 60 minutes at room temperature.

-

Detection Phase: Add the detection mix containing a Eu-labeled anti-phospho-ATF-2 antibody (donor) and an APC-anti-GST antibody (acceptor)[5]. Incubate for an additional 60 minutes in the dark.

-

Readout: Measure the TR-FRET emission ratio using a multi-mode plate reader (Excitation at 320/340 nm; Emission at 665 nm / 615 nm)[6]. Calculate the

using a 4-parameter logistic fit.

Tier 2: Secondary Biophysical Assay (SPR)

Causality & Principle

Biochemical assays are susceptible to false positives. Surface Plasmon Resonance (SPR) provides orthogonal, label-free validation of direct physical binding[7]. More importantly, SPR determines the dissociation rate constant (

Step-by-Step Protocol

-

Surface Preparation: Utilize an NTA (Nitrilotriacetic acid) sensor chip on a Biacore system. Prime the system with HBS-P running buffer (150 mM NaCl, 10 mM HEPES pH 7.5, 50 µM EDTA, 0.01% P-20)[9].

-

Ligand Immobilization: Inject

to activate the surface, followed by the capture of His-tagged p38α (approx. 15 ng) onto the active flow cell[9]. Leave the reference flow cell bare. -

Analyte Injection: Inject varying concentrations of the pyrazole compound (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min to monitor the association phase (

)[9]. -

Dissociation Phase: Switch to running buffer and allow it to flow for 600 seconds to accurately monitor the dissociation phase (

)[8]. -

Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

).

Tier 3: Cell-Based Functional Assay (THP-1 Macrophages)

Causality & Principle

A compound must cross the plasma membrane and operate within a complex intracellular milieu to be a viable drug. In human THP-1 monocytic cells, lipopolysaccharide (LPS) stimulation activates the TLR4 pathway, leading to a p38α-dependent production of TNF-α[10][11]. Measuring the suppression of TNF-α release confirms that the pyrazole compound is cell-permeable and functionally engages the target in a physiological context[12].

Figure 2: Mechanism of action for pyrazole-based inhibitors in the LPS-induced THP-1 inflammatory pathway.

Step-by-Step Protocol

-

Cell Culture & Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS[10]. Plate cells at

cells/well in a 96-well plate and treat with PMA (10 ng/mL) or Vitamin D3 for 48-72 hours to induce differentiation into macrophage-like cells[10][13]. -

Pre-treatment: Wash the differentiated cells and add the pyrazole compound (ranging from 0.01 µM to 10 µM) for 1 hour prior to stimulation[10][11].

-

Stimulation: Add 100 ng/mL of LPS to the wells to trigger the TLR4/p38 inflammatory cascade[10]. Incubate at 37°C for 4 to 17 hours[12].

-

Quantification: Harvest the cell culture supernatants. Quantify the secreted TNF-α using a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a standard sandwich ELISA[12]. Calculate the cellular

.

Quantitative Data Presentation

To benchmark the performance of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, compare its assay metrics against a highly optimized reference pyrazole p38 inhibitor, such as BIRB-796.

| Assay Type | Output Parameter | Target Range for Hit-to-Lead | Reference (BIRB-796) Profile |

| TR-FRET (Biochemical) | Potency ( | 10 nM – 500 nM | ~5 nM – 18 nM |

| SPR (Biophysical) | Affinity ( | 5 nM – 200 nM | ~10 nM |

| SPR (Biophysical) | Residence Time ( | > 10 minutes | > 60 minutes |

| THP-1 (Cellular) | Efficacy ( | 50 nM – 1,000 nM | ~20 nM – 60 nM |

Table 1: Expected pharmacological parameters for pyrazole-4-carboxylate scaffolds across the assay cascade.

References

-

A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. Available at:[Link]

-

Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays. BMG Labtech. Available at: [Link]

-

Characterization of the p38α MAPK allosteric inhibition by a single chain Fv antibody. BioRxiv. Available at: [Link]

-

A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα. NIH PMC. Available at:[Link]

-

Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate. Available at: [Link]

-

Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. ACS Publications. Available at:[Link]

-

The Crystal Structure of the Active Form of the C-Terminal Kinase Domain of Mitogen. NIH PMC. Available at:[Link]

-

Inhibition of overactivated p38 MAPK can restore hematopoiesis in myelodysplastic syndrome progenitors. American Society of Hematology. Available at: [Link]

-

Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. Available at:[Link]

-

Microwave-assisted synthesis of N-pyrazole ureas and the p38 inhibitor BIRB 796 for study into accelerated cell ageing. Cardiff University. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ashpublications.org [ashpublications.org]

- 3. scispace.com [scispace.com]

- 4. Microwave-assisted synthesis of N-pyrazole ureas and the p38 inhibitor BIRB 796 for study into accelerated cell ageing -ORCA [orca.cardiff.ac.uk]

- 5. resources.revvity.com [resources.revvity.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. The Crystal Structure of the Active Form of the C-Terminal Kinase Domain of Mitogen- And Stress-Activated Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mesoscale.com [mesoscale.com]

- 11. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

Application Note: A Robust Preparative HPLC Method for the Purification of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Abstract

This application note presents a detailed and optimized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from analytical method development to preparative scale-up. The causality behind experimental choices is explained to ensure scientific integrity and facilitate adaptation for similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is a crucial building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of pharmaceutical intermediates, offering high resolution and efficiency.[1][2] This document provides a step-by-step protocol for the successful purification of the target compound, emphasizing a systematic approach to method development and scale-up.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is not widely published, we can infer its properties from closely related analogs.

-

Structure:

Figure 1: Chemical Structure of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

-

Molecular Formula: C₁₄H₁₆N₂O₂

-

Molecular Weight: 244.29 g/mol

-

Polarity: The presence of the ethyl ester and the pyrazole ring suggests moderate polarity. The phenylethyl group contributes to its hydrophobicity. This balance makes it an ideal candidate for reversed-phase HPLC.[3]

-

UV Absorbance: Based on studies of similar N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, the expected UV absorbance maximum is in the range of 250-275 nm, attributable to the pyrazole ring system.[4][5] For this method, a detection wavelength of 254 nm is selected as a robust starting point.

Method Development and Optimization

The purification strategy involves a two-stage process: initial method development at the analytical scale to achieve optimal separation, followed by a systematic scale-up to preparative HPLC for bulk purification.

Stage 1: Analytical Method Development

The goal of this stage is to achieve baseline separation of the target compound from its impurities with good peak shape and a reasonable retention time.

| Item | Specification |

| HPLC System | Analytical HPLC with UV detector |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Sample | Crude Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

-

Stationary Phase (C18): A C18 column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent retention for moderately polar to nonpolar compounds.[6]

-

Mobile Phase: A mixture of water and acetonitrile is a common choice for reversed-phase HPLC due to its low viscosity and UV transparency. The addition of 0.1% formic acid helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups and ensuring consistent retention.[7][8]

-

Gradient Elution: A gradient elution is employed to ensure the elution of all components in the crude mixture within a reasonable time frame and with good resolution.

-

System Preparation:

-

Purge the HPLC system with the mobile phases.

-

Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve the crude sample in the sample diluent to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 25.0 | 30 | 70 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

-

Data Analysis:

-

Identify the peak corresponding to Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

-

Assess the resolution between the target peak and any adjacent impurities. The resolution should be ≥ 1.5 for baseline separation.

-

Optimize the gradient profile as needed to improve separation.

-

Stage 2: Preparative Scale-Up

Once a satisfactory analytical method is established, the next step is to scale it up for preparative purification. The primary goal of preparative HPLC is to maximize throughput while maintaining the desired purity.[9][10]

| Item | Specification |

| HPLC System | Preparative HPLC with UV detector and fraction collector |

| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Sample | Crude Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

The key to successful scale-up is to maintain the same linear velocity of the mobile phase and to adjust the injection volume and gradient times proportionally to the column dimensions.[11]

-

Flow Rate Calculation:

-

New Flow Rate = Old Flow Rate × (New Column Diameter² / Old Column Diameter²)

-

New Flow Rate = 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min

-

-

Injection Volume Calculation:

-

This will be determined by a loading study on the analytical column first to determine the maximum sample load without compromising resolution. A general starting point for the preparative column can be estimated by scaling up the analytical injection volume based on the column volumes.

-

-

Gradient Time Calculation:

-

New Gradient Time = Old Gradient Time × (New Column Volume / Old Column Volume)

-

Since both column lengths are different, we will adjust the gradient duration proportionally to the flow rate and column dimensions to maintain similar separation. A good starting point is to keep the gradient slope the same.

-

-

System Preparation:

-

Purge the preparative HPLC system with the mobile phases.

-

Equilibrate the preparative column with the initial mobile phase composition at the calculated flow rate until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve the crude sample in the sample diluent to a higher concentration (e.g., 20-50 mg/mL). The optimal concentration should be determined by a loading study.

-

Filter the sample solution.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 21.2 mL/min |

| Injection Volume | To be determined by loading study |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Gradient Program | Same gradient profile as analytical, with adjusted segment times. |

-

Fraction Collection:

-

Set the fraction collector to collect the peak corresponding to the pure Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate based on the retention time observed in the analytical run.

-

-

Post-Purification Processing:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.

-

Analyze the purity of the final product using the developed analytical HPLC method.

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the HPLC purification process.

Caption: Logic diagram for analytical HPLC method development.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate. By following the outlined steps for analytical method development and preparative scale-up, researchers can achieve high-purity material essential for downstream applications in drug discovery and development. The principles and methodologies described herein are broadly applicable to the purification of other pyrazole derivatives and pharmaceutical intermediates.

References

-

Waters Corporation. (n.d.). Analytical to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

-

Penduff, P. (2013). Analytical to Preparative HPLC Method Transfer. Agilent Technologies, Inc. Retrieved from [Link]

- Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2011). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 4(1), 71-76.

-

Waters Corporation. (n.d.). Prep 150 LC System: Considerations for Analytical to Preparative Scaling. Retrieved from [Link]

-

Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 1. Retrieved from [Link]

- Nováková, L., & Vlčková, H. (2014). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America, 32(8), 562-571.

-

Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

-

MZ-Analysentechnik GmbH. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.

- Dolan, J. W. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

-

B2B Group. (2025). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]

-

Shimadzu. (2020). Preparative HPLC Primer. Retrieved from [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Beilstein-Institut. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]

- Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2897.

-

ResearchGate. (2011). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. waters.com [waters.com]

- 4. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. labtech.tn [labtech.tn]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. mz-at.de [mz-at.de]

- 10. shimadzu.com [shimadzu.com]

- 11. waters.com [waters.com]

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives

Introduction: The Rationale and Potential of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases when dysregulated. Key enzymatic players in the inflammatory cascade include cyclooxygenase (COX) and lipoxygenase (LOX), which produce potent mediators like prostaglandins and leukotrienes.[1] While classic non-steroidal anti-inflammatory drugs (NSAIDs) effectively target these enzymes, their use is often limited by significant gastrointestinal and cardiovascular side effects.[1]

Part 1: Foundational In Vitro Screening

The initial phase of testing involves a tiered in vitro approach to characterize the compound's mechanism of action and cellular effects. This process begins with assessing cytotoxicity, followed by direct enzyme inhibition assays and cell-based models of inflammation.

Preliminary Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the pyrazole derivative is non-toxic to the cells. A reduction in inflammatory markers is meaningless if the cells are dead. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration of the compound that causes 50% cell death (CC50). Subsequent anti-inflammatory assays should use non-toxic concentrations (typically well below the CC50).

Direct Enzyme Inhibition: Targeting the Arachidonic Acid Cascade